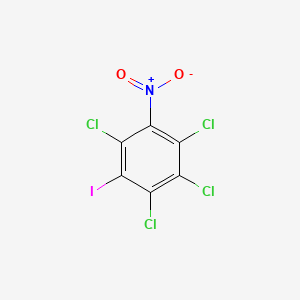
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is a highly substituted benzene derivative. This compound is characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Sequential chlorination steps using chlorine gas in the presence of a catalyst like iron(III) chloride.
Iodination: Introduction of the iodine atom using iodine monochloride or iodine in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of such highly substituted benzene derivatives often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Despite the deactivating nature of the substituents, further substitution can occur under specific conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chlorine facilitates nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Requires strong electrophiles and catalysts like aluminum chloride.
Nucleophilic Substitution: Often involves nucleophiles like hydroxide or methoxide ions.
Reduction: Utilizes reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like iron and hydrochloric acid.
Major Products
Electrophilic Substitution: Further substituted benzene derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing one or more halogen atoms.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- exerts its effects involves interactions with various molecular targets. The electron-withdrawing nature of the substituents affects the electron density of the benzene ring, influencing its reactivity. The compound can participate in electrophilic and nucleophilic reactions, impacting biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2,3,4-tetrachloro-: Similar in having four chlorine atoms but lacks the iodine and nitro groups.
Benzene, 1,2,4,5-tetrachloro-: Another tetrachlorobenzene isomer with different chlorine atom positions.
Benzene, 1,3,5-trichloro-2-nitro-: Contains three chlorine atoms and one nitro group but no iodine.
Uniqueness
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is unique due to the specific combination and positions of its substituents. This unique arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
67627-21-8 |
|---|---|
Formule moléculaire |
C6Cl4INO2 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)5(11)4(10)6(3(1)9)12(13)14 |
Clé InChI |
NPZIJAPKKLWSOR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
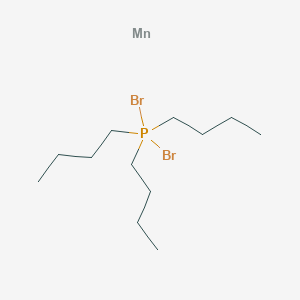

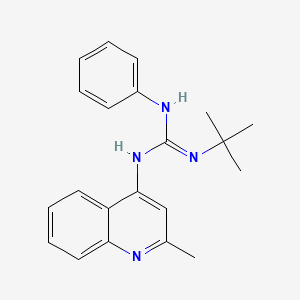
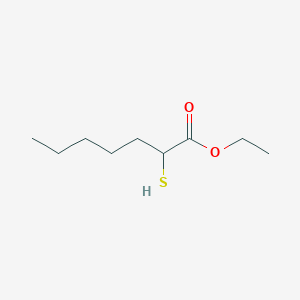
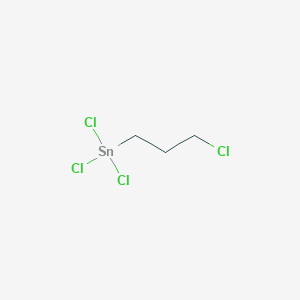
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
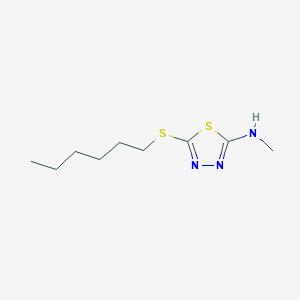

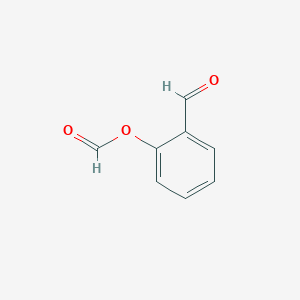
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)

